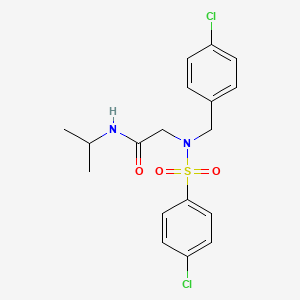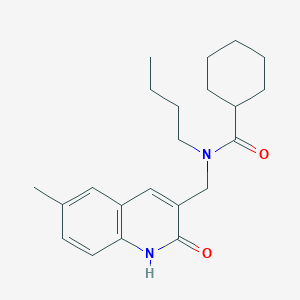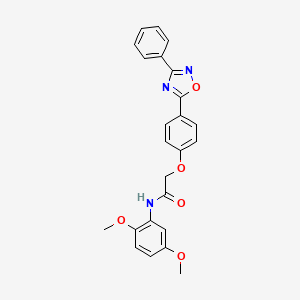
1-benzoyl-N-phenethylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-phenethylindoline-5-sulfonamide, also known as BPI, is a synthetic compound that belongs to the indoline class of organic compounds. It is a potent inhibitor of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes. BPI has been extensively studied for its potential use in various scientific research applications, including cancer therapy, neuroprotection, and glaucoma treatment.
Wirkmechanismus
1-benzoyl-N-phenethylindoline-5-sulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes, including pH regulation, ion transport, and bicarbonate production. By inhibiting the activity of these enzymes, this compound disrupts the acid-base balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes, including pH regulation, ion transport, and bicarbonate production. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzoyl-N-phenethylindoline-5-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-N-phenethylindoline-5-sulfonamide. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the potential use of this compound in the treatment of glaucoma and other ocular diseases.
Synthesemethoden
The synthesis of 1-benzoyl-N-phenethylindoline-5-sulfonamide involves the reaction of 1-benzoylindoline-5-sulfonamide with phenethylamine in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-phenethylindoline-5-sulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inhibiting the activity of carbonic anhydrase enzymes, which are overexpressed in many cancer cells and are involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2-phenylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h1-12,17,24H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDJVOFDHVQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
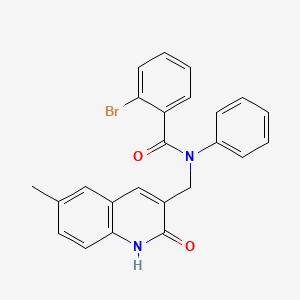
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)


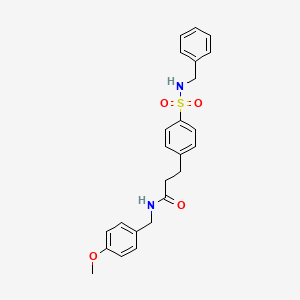


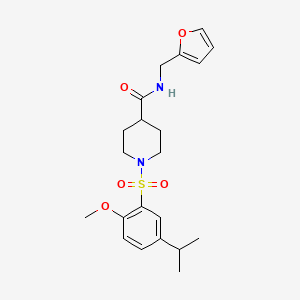
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
